molecular formula C16H16N2O B8126010 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide

5-Aminobiphenyl-3-carboxylic acid cyclopropylamide

Cat. No.: B8126010
M. Wt: 252.31 g/mol
InChI Key: HJYPBJVMSCWPEV-UHFFFAOYSA-N
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Description

5-Aminobiphenyl-3-carboxylic acid cyclopropylamide is a synthetic small molecule characterized by a biphenyl core substituted with an amino group at the 5-position and a cyclopropylamide moiety at the carboxylic acid position. This structure confers unique physicochemical properties, including enhanced metabolic stability compared to non-cyclopropylamide analogs due to the rigidity of the cyclopropane ring.

Properties

IUPAC Name

3-amino-N-cyclopropyl-5-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-12(11-4-2-1-3-5-11)8-13(10-14)16(19)18-15-6-7-15/h1-5,8-10,15H,6-7,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPBJVMSCWPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Aminobiphenyl-3-carboxylic acid cyclopropylamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5-Aminobiphenyl-3-carboxylic acid cyclopropylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminobiphenyl-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

12-Phenylacetylricinoleyl Cyclopropylamide (PhAR Derivative 12)

A prominent analog, 12-phenylacetylricinoleyl cyclopropylamide, shares the cyclopropylamide moiety but diverges in its long-chain fatty acid structure (ricinoleyl chain with a 12-phenylacetyl substituent). Key findings include:

Property This compound 12-Phenylacetylricinoleyl Cyclopropylamide
Core Structure Biphenyl with 5-amino substituent Ricinoleyl chain with 12-phenylacetyl group
Receptor Affinity Hypothesized CB2/TRPV1 interaction (unconfirmed) Dual CB2 inverse agonist and TRPV1 agonist
Functional Activity Unknown Potent TRPV1 agonist (EC₅₀ = 0.3 μM)
Metabolic Stability High (cyclopropane ring rigidity) Moderate (long-chain oxidation susceptibility)
Therapeutic Potential Speculative for neuropathic pain Validated in preclinical inflammation models

Key Differences :

  • Structural Backbone: The biphenyl core of this compound may enhance aromatic stacking interactions with receptors, whereas the fatty acid chain in PhAR derivative 12 enables membrane penetration and prolonged TRPV1 activation .
  • Receptor Selectivity : The absence of a fatty acid chain in the target compound could reduce off-target effects on lipid-metabolizing enzymes, a limitation observed in PhAR derivatives .

Other Cyclopropylamide-Containing Analogs

While direct data on additional analogs is sparse, cyclopropylamide groups are recurrent in cannabinoid receptor ligands. For example:

  • CP-55,940 : A classical CB1/CB2 agonist lacking a cyclopropylamide group but sharing a bicyclic structure. Its absence of cyclopropane correlates with lower metabolic stability compared to cyclopropylamide-containing analogs.
  • HU-308: A CB2-selective agonist with a dimethylheptyl side chain.

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